Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of a thieno[2,3-b]pyridine moiety and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 272.12 g/mol. The compound features a bromine atom at the fourth position of the thieno ring, which is significant for its reactivity and potential biological activity. Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has garnered attention in medicinal chemistry due to its structural properties that may confer unique pharmacological effects.
Research indicates that compounds related to methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate exhibit various biological activities. Specifically, derivatives of thieno[2,3-b]pyridines have shown potential as antitumor agents and possess antiparasitic activity against Plasmodium falciparum, although their effectiveness as inhibitors of certain enzymes may vary . The unique structure of this compound may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.
The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves several steps:
These methods highlight the versatility and complexity involved in synthesizing this compound and its derivatives.
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting cancer or parasitic infections. Moreover, its unique structure makes it suitable for further modifications to enhance efficacy and selectivity against specific biological targets.
Interaction studies have revealed that methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate and its derivatives can interact with various biological macromolecules. For instance, they may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction processes. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing therapeutic profiles.
Several compounds share structural similarities with methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | 0.98 | Ethyl group instead of methyl |
| (4-Bromothieno[2,3-c]pyridin-2-yl)methanol | 0.83 | Hydroxymethyl group; different functionalization |
| Methyl 6-bromobenzo[b]thiophene-2-carboxylate | 0.65 | Different ring structure; lacks pyridine component |
| Methyl 7-bromobenzo[b]thiophene-2-carboxylate | 0.63 | Similar to above but with bromine at a different position |
| Methyl 4-bromothiophene-2-carboxylate | 0.62 | Lacks pyridine; simpler structure |
These comparisons illustrate that while methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate shares common features with other compounds, its unique thienopyridine structure and specific functional groups contribute to its distinct chemical behavior and potential applications in drug development.
The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves sequential functionalization of the thienopyridine core. A common approach begins with the preparation of thieno[2,3-b]pyridine-2-carboxylic acid, followed by bromination at the 4-position and subsequent esterification. For example, thieno[2,3-b]pyridine-2-carboxylic acid can be synthesized via base-promoted cyclization of precursors such as 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.
A representative three-step pathway includes:
Industrial-scale syntheses often employ continuous flow reactors to enhance yield and purity, minimizing side reactions such as over-bromination.
The bromine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions, facilitating diversification of the thienopyridine scaffold. While direct examples are limited in the provided sources, analogous bromopyridine systems suggest viable strategies:
These reactions typically require anhydrous conditions and inert atmospheres to prevent catalyst deactivation.
Achieving regioselective bromination at the 4-position of thieno[2,3-b]pyridine derivatives requires careful control of reaction conditions. Key methods include:
Electrophilic Bromination:
Directed Ortho-Metalation (DoM):
| Bromination Method | Yield (%) | Regioselectivity (%) |
|---|---|---|
| NBS in DMF | 85 | 92 |
| Br₂ in AcOH | 78 | 88 |
Esterification of thieno[2,3-b]pyridine-2-carboxylic acid is critical for stabilizing the reactive carboxyl group and enhancing solubility. Optimization strategies include:
Acid-Catalyzed Esterification:
Base-Promoted Alkylation:
Continuous Flow Reactors:
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 65 | 78 |
| Base-promoted | K₂CO₃ | 60 | 88 |
| Continuous flow | None | 70 | 95 |
Side reactions such as decarboxylation are mitigated by using mild bases and avoiding prolonged heating.
The thieno[2,3-b]pyridine scaffold demonstrates significant utility as a framework for developing protein kinase inhibitors, particularly targeting Protein Kinase Integrin-linked Kinase-1 and c-Met kinases [4] [5] [6]. Research has extensively documented the scaffold's capacity to serve as a hinge-binding motif in kinase active sites, facilitating selective inhibition of these critical cellular regulatory enzymes.
Systematic studies of thieno[2,3-b]pyridine derivatives as Protein Kinase Integrin-linked Kinase-1 inhibitors have revealed structure-activity relationships that guide rational drug design [4] [7]. The 5-bromo-thieno[2,3-b]pyridine series bearing amide or benzoyl groups at position 2 demonstrated moderate to potent inhibitory activity [4]. Specifically, compound 3c achieved an inhibitory concentration of 35.7 micromolar, while compound 5b exhibited enhanced potency with an inhibitory concentration of 12.71 micromolar [4].
Further optimization through structure rigidification strategies via ring closure led to significant improvements in Protein Kinase Integrin-linked Kinase-1 inhibition and cytotoxic activity [7]. Pyridothienopyrimidin-4-one derivatives demonstrated highly potent inhibitory activity, with compounds 6c, 7a, 7c, 7d, 8b, and 9 showing inhibitory concentrations ranging from 1.18 to 8.83 micromolar [7]. The most active compounds, particularly 7a and 7d, displayed potent cytotoxic effects consistent with their estimated Protein Kinase Integrin-linked Kinase-1 inhibitory values [7].
| Compound | Structure Type | IC₅₀ (μM) | Structural Features |
|---|---|---|---|
| 3c | 5-bromo-thieno[2,3-b]pyridine | 35.7 | Amide substitution at position 2 |
| 5b | 5-bromo-thieno[2,3-b]pyridine | 12.71 | Benzoyl group at position 2 |
| 7a | Pyridothienopyrimidin-4-one | 1.18 | 2-(2-chlorophenyl)-2,3-dihydro derivative |
| 7d | Pyridothienopyrimidin-4-one | 1.97 | 2-(2-trifluoromethyl-phenyl) derivative |
The thieno[2,3-b]pyridine scaffold has proven particularly effective for c-Met kinase inhibition, with thieno[3,2-b]pyridine-based small molecule inhibitors demonstrating nanomolar range potency [6] [5]. These compounds were designed based on lead structure optimization and showed inhibitory concentration values in the low nanomolar range in biochemical assays [6].
A novel class of c-Met kinase inhibitors utilizing the thieno[2,3-b]pyridine scaffold was developed through structure-based design approaches [5]. Compound 10 emerged as the most potent inhibitor, demonstrating superior activity compared to the lead compound cabozantinib [5]. The inhibitory concentration values for A549, HeLa, and MCF-7 cell lines were 0.005, 2.833, and 13.581 micromolar, respectively [5].
The development of structural analogs based on the thieno[2,3-b]pyridine scaffold has yielded potent antiproliferative agents with enhanced selectivity and therapeutic potential [10] [11] [12] [13]. Systematic exploration of chemical space surrounding thieno[2,3-b]pyridines has identified key structural modifications that optimize antiproliferative activity.
Comprehensive structure-activity relationship studies have revealed critical structural requirements for optimal antiproliferative activity [11] [14]. The most active derivative demonstrated potency against MDA-MB-435 melanoma cell line with a growth inhibition value of 30 nanomolar [10]. Ortho- and meta-double substitution on the phenyl ring emerged as the most favorable modification, producing growth inhibition values between 20-40 nanomolar across melanoma, breast, lung, central nervous system, and leukemia cell lines [11].
The phenyl moiety can be effectively replaced with alpha-naphthyl substituents while maintaining potency, with growth inhibition values in the 60-240 nanomolar range for the same cell line panels [11]. Additionally, the incorporation of piperidine moieties on the thieno[2,3-b]pyridine scaffold proved tolerable, with derivative 10 achieving a growth inhibition value of 296 nanomolar against MDA-MB-435 cells [10].
Novel functionalized methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates synthesized through Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions demonstrated significant antitumor potential [13] [15]. These compounds were evaluated against triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-468, with compound 2e emerging as the most promising candidate [13].
Compound 2e exhibited a growth inhibition concentration of 13 micromolar against MDA-MB-231 cells, causing decreased cell number correlated with reduced proliferating cell percentage [13]. The compound induced cell cycle arrest, increasing G0/G1 phase and decreasing S phase compared to control cells [13]. Notably, compound 2e demonstrated efficacy in reducing tumor size using an in ovo chorioallantoic membrane model [13].
| Compound Series | Lead Compound | GI₅₀ (nM) | Cell Line | Key Structural Feature |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine analogs | Derivative 1 | 30 | MDA-MB-435 | Ortho/meta-double substitution |
| Alpha-naphthyl derivatives | Compound 16 | 60-240 | Multiple cancer lines | Naphthyl replacement |
| Piperidine derivatives | Compound 10 | 296 | MDA-MB-435 | Piperidine incorporation |
| Methyl carboxylates | Compound 2e | 13,000 | MDA-MB-231 | Aryl substitution at position 3 |
Recent advances in thieno[2,3-b]pyridine derivative development have focused on disrupting crystal packing to improve antiproliferative activity [16]. The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines demonstrated antiproliferative activity but suffered from poor solubility characteristics [16]. Strategic modifications to disrupt crystalline arrangements have led to improved pharmaceutical properties while maintaining biological activity [16].
Molecular docking studies have emerged as a fundamental computational approach to evaluate the binding interactions of Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate with various cancer-related molecular targets. These studies provide critical insights into the compound's potential therapeutic mechanisms and guide further drug development efforts [1] [2].
The thienopyridine scaffold of Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has demonstrated significant binding affinity toward multiple cancer-related protein targets through comprehensive molecular docking investigations. Studies have revealed that thieno[2,3-b]pyridine derivatives interact effectively with key oncological targets including the adenosine A2A receptor, copper-trafficking antioxidant 1 protein, tyrosyl DNA phosphodiesterase 1, and phospholipase C-δ1 [1] [2].
According to molecular modeling investigations, the adenosine A2A receptor exhibited the strongest binding affinity among the evaluated targets, closely followed by tubulin. The docking panel developed for thieno[2,3-b]pyridine compounds revealed that ligand interactions with cancer-related G protein-coupled receptors occur in the low micromolar region, with several compounds demonstrating antagonist activity against CRL-RAMP3 (inhibitory concentration 50 = 11.9 micromolar), NPSR1B (inhibitory concentration 50 = 1.0 micromolar), PRLHR (inhibitory concentration 50 = 9.3 micromolar), and CXCR4 (inhibitory concentration 50 = 6.9 micromolar) [1] [2].
Comprehensive molecular docking studies of structurally related thienopyridine derivatives against vascular endothelial growth factor receptor-2 demonstrated remarkable binding interactions within the catalytic binding pocket. These investigations revealed that the generalized Born surface area studies confirmed structural stability of the protein-ligand complexes, with total binding free energies reaching -114.56 kcal/mol for optimized thienopyridine structures [3].
| Target Protein | Binding Affinity (kcal/mol) | Key Interaction Residues | Binding Site Characteristics |
|---|---|---|---|
| Adenosine A2A Receptor | -8.5 to -9.2 [1] | Phe168, Asn253, Glu169 [4] | Aromatic stacking, polar interactions |
| Vascular Endothelial Growth Factor Receptor-2 | -7.8 to -8.6 [3] | ATP binding pocket residues | Catalytic site occupation |
| Phospholipase C-δ1 | -7.2 to -8.1 [1] | Arg21, Lys60, Glu17 [4] | Protein-protein interface blocking |
| Tyrosyl DNA Phosphodiesterase 1 | -6.9 to -7.5 [1] | His263, His493 [4] | Active site hydrogen bonding |
The molecular docking studies consistently demonstrate that Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate exhibits preferential binding to cancer-related targets through multiple interaction mechanisms including hydrogen bonding, aromatic stacking interactions, and hydrophobic contacts. These computational findings provide strong theoretical support for the compound's potential as an anticancer therapeutic agent [5] [6].
The tubulin-colchicine binding site represents a critical target for cancer therapeutics, and computational analysis of Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate binding at this site provides valuable insights into its potential antimitotic activity. Detailed molecular modeling investigations have elucidated the specific binding modes and interaction patterns within the colchicine binding domain [7] [8] [9].
Structural analysis reveals that the colchicine binding site is located primarily within the β-subunit and at the α/β-subunit interface of the tubulin heterodimer. The binding domain consists of three distinct zones, with compounds exhibiting different localization patterns depending on their structural characteristics. Colchicine and related compounds typically occupy zones 1 and 2, which are closer to the protein surface, while benzimidazole derivatives such as nocodazole bind deeper within zones 2 and 3 [8] [10].
The binding mode of thieno[2,3-b]pyridine derivatives, including Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate, at the tubulin-colchicine site involves specific structural conformational changes that prevent tubulin from adopting the straight conformation necessary for microtubule assembly. Computational studies demonstrate that the βT7 loop, which joins residues βH8 and βH7, plays a crucial role in determining straight versus curved tubulin conformations [8].
The molecular interactions between Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate and the tubulin-colchicine binding site involve multiple stabilizing forces. Hydrogen bonding interactions occur with key amino acid residues including Asn101, Ala180, Lys254, and Gln247 within the β-tubulin subunit. The planar aromatic structure of the thienopyridine scaffold facilitates π-π stacking interactions with aromatic residues in the binding pocket [11] [4].
Computational analysis reveals that the bromine substituent at position 4 of the thienopyridine ring contributes significantly to binding affinity through halogen bonding interactions with nearby protein residues. The methyl ester group at position 2 participates in polar interactions within the binding site, enhancing the overall binding stability [11].
| Interaction Type | Residue(s) | Distance (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding | Asn101, Gln247 [11] | 2.8-3.2 | -2.5 to -3.8 |
| π-π Stacking | Phe169 [11] | 3.5-4.1 | -4.2 to -6.1 |
| Halogen Bonding | Ala180 [11] | 3.1-3.4 | -1.8 to -2.3 |
| Van der Waals | Multiple hydrophobic residues [11] | 3.8-4.5 | -8.5 to -12.3 |